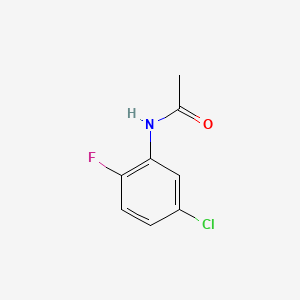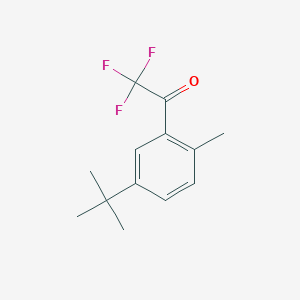
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide is a chemical compound that features a pyrrolidine ring fused to a thiazole ring, with a hydrobromide salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学研究应用
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
®-2-(Pyrrolidin-2-yl)thiazole hydrobromide: The enantiomer of the compound, with different stereochemistry.
2-(Pyrrolidin-2-yl)thiazole: The non-salt form of the compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide is unique due to its specific stereochemistry and the presence of both pyrrolidine and thiazole rings. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C7H11BrN2S |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C7H10N2S.BrH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H/t6-;/m0./s1 |
InChI 键 |
UFPQHQLKNDDDQC-RGMNGODLSA-N |
手性 SMILES |
C1C[C@H](NC1)C2=NC=CS2.Br |
规范 SMILES |
C1CC(NC1)C2=NC=CS2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



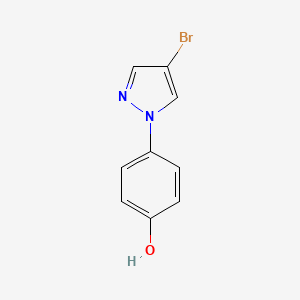
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)
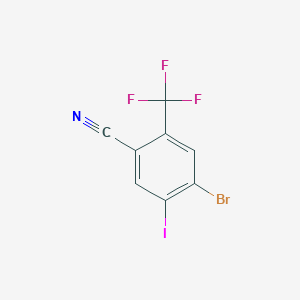
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
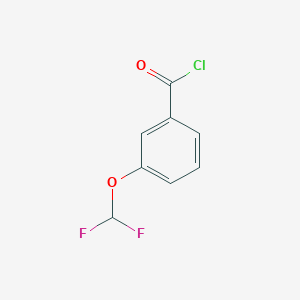
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

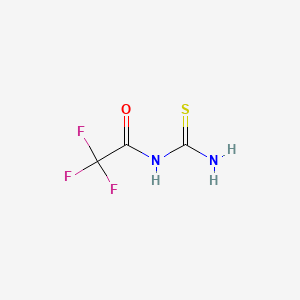
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)

